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molecular formula C16H25N3O2 B1500596 tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-4-yl)carbamate CAS No. 252578-18-0

tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-4-yl)carbamate

Cat. No. B1500596
M. Wt: 291.39 g/mol
InChI Key: BARLQQBTKYICKN-UHFFFAOYSA-N
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Patent
US07723333B2

Procedure details

A solution of 2-bromo-5-methylpyridine (1.00 g, 5.8 mmol), tert-butyl piperidine-4-ylcarbamate (1.28 g, 6.39 mmol) and TEA (1.21 ml, 8.72 mmol) in DMSO (5 ml) was heated at 110° C., After 17 h the reaction mixture was heated at 130° C. for 4 h before more TEA (0.40 ml, 2.91 mmol) was added. After 2.5 h, DBU (1.73 ml, 11.63 mmol) was added and the reaction mixture heated at 110° C. for 17 h. The reaction mixture was then allowed to cool to rt and EtOAc was added. The reaction mixture was washed with brine and evaporated to dryness. The residue was purified using the Biotage SPI eluting with 25% EtOAc in pet. ether 40-60° C. to give the title compound (0.233 g, 14%) as a solid. 1H NMR (500 MHz, CDCl3): 8.02 (d, 1H), 7.31 (dd, 1H), 6.62 (d, 1H), 4.48 (bs, 1H), 4.16-4.10 (m, 2H), 3.68 (bs, 1H), 2.95 (dt, 2H), 2.20 (s, 3H), 2.08-2.00 (m, 2H), 1.48-1.40 (m, 9H). 13C NMR (CDCl3): 158.1, 155.4, 147.9, 138.6, 122.3, 107.5, 79.5, 48.4, 45.1, 32.3, 28.7, 17.5. Mass Spectrum: M+H 292.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.21 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.73 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
14%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.[NH:9]1[CH2:14][CH2:13][CH:12]([NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19])[CH2:11][CH2:10]1.C1CCN2C(=NCCC2)CC1.CCOC(C)=O>CS(C)=O>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([N:9]2[CH2:10][CH2:11][CH:12]([NH:15][C:16](=[O:22])[O:17][C:18]([CH3:20])([CH3:19])[CH3:21])[CH2:13][CH2:14]2)=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)C
Name
Quantity
1.28 g
Type
reactant
Smiles
N1CCC(CC1)NC(OC(C)(C)C)=O
Name
TEA
Quantity
1.21 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
TEA
Quantity
0.4 mL
Type
reactant
Smiles
Step Three
Name
Quantity
1.73 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
WASH
Type
WASH
Details
The reaction mixture was washed with brine
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified
CUSTOM
Type
CUSTOM
Details
with 25% EtOAc in pet. ether 40-60° C.

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC=1C=CC(=NC1)N1CCC(CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.233 g
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 13.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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